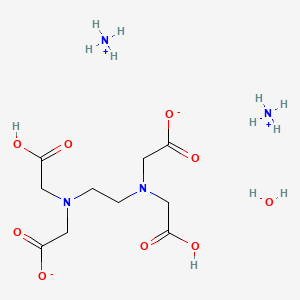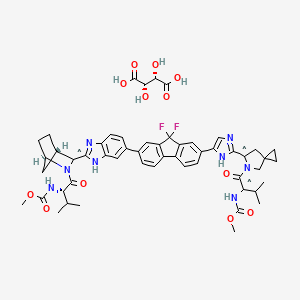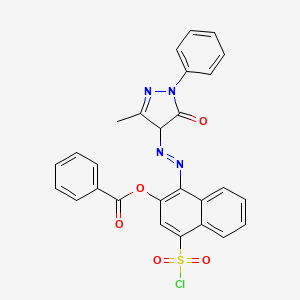
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate (9CI) is a chemical compound with the molecular formula C₆H₁₂N₂O₄. It is also known by other names such as ethylenediamine-N,N’-diacetic acid and ethylenediiminodiacetic acid . This compound is a derivative of glycine and is characterized by the presence of two glycine molecules linked by an ethylene bridge, with additional carboxymethyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate typically involves the reaction of ethylenediamine with chloroacetic acid. The reaction proceeds under basic conditions, usually with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{H₂NCH₂CH₂NH₂} + 2 \text{ClCH₂COOH} \rightarrow \text{(HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)₂} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and other consumer products due to its chelating properties.
Mécanisme D'action
The mechanism of action of glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical and chemical processes. The chelation process involves the coordination of the carboxylate and amine groups with the metal ions, leading to the formation of ring structures that stabilize the metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but with four carboxymethyl groups.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxymethyl groups.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with five carboxymethyl groups.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate is unique due to its specific structure, which provides distinct chelating properties. Unlike EDTA, which has four carboxymethyl groups, this compound has only two, making it less bulky and potentially more selective in certain applications. Its ability to form stable complexes with metal ions makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H24N4O9 |
|---|---|
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
diazanium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2 |
Clé InChI |
WRSUMHYBOYWMTD-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)


![[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12351239.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)

![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)
